

solubility profile of 3-Bromo-2-hydroxybenzaldehyde in common lab solvents

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Compound of Interest

Compound Name: 3-Bromo-2-hydroxybenzaldehyde

Cat. No.: B158676

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Solubility Profile of 3-Bromo-2-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of **3-Bromo-2-hydroxybenzaldehyde** (CAS No. 1829-34-1), a crucial intermediate in organic synthesis. A comprehensive understanding of a compound's solubility is fundamental for its application in reaction chemistry, purification processes, and formulation development. While extensive quantitative solubility data for **3-Bromo-2-hydroxybenzaldehyde** in common laboratory solvents is not readily available in published literature, this guide consolidates the existing qualitative information, presents relevant data from structurally similar compounds, and provides a detailed experimental protocol for solubility determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **3-Bromo-2-hydroxybenzaldehyde** is essential for interpreting its solubility behavior.

Property	Value
Molecular Formula	C ₇ H ₅ BrO ₂ [1][2]
Molecular Weight	201.02 g/mol [1][2]
Melting Point	53-57 °C[1]
Appearance	Light yellow to amber or dark green crystalline solid[3]
pKa (Predicted)	6.0 ± 0.10[1][4]
LogP (Predicted)	1.967[1]

Solubility Data

Qualitative Solubility of 3-Bromo-2-hydroxybenzaldehyde

Qualitative assessments indicate that **3-Bromo-2-hydroxybenzaldehyde** is soluble in methanol.[1][4] Its general solubility in other organic solvents is considered to be good, which is typical for a compound with its structure, featuring both a polar hydroxyl group and a larger, less polar aromatic ring.[3]

Quantitative Solubility of Structural Isomers

To provide a useful reference for solvent selection and experimental design, the following tables present quantitative solubility data for two structurally similar isomers: 3-Bromo-4-hydroxybenzaldehyde and 4-Bromo-2-hydroxybenzaldehyde. This data can offer insights into the potential solubility behavior of **3-Bromo-2-hydroxybenzaldehyde** in a range of common laboratory solvents.

Table 1: Quantitative Solubility of 3-Bromo-4-hydroxybenzaldehyde at 298.15 K (25 °C) This data is for a structural isomer and should be used as a reference only.

Solvent	Mole Fraction Solubility (x_1)
N,N-Dimethylformamide (DMF)	0.4431
1,4-Dioxane	0.3832
Dimethylsulfoxide (DMSO)	0.3308
n-Pentanol	0.2831
n-Butanol	0.2452
Isobutanol	0.2115
Ethyl Acetate	0.2011
n-Propanol	0.1982
Isopropanol	0.1691
Ethanol	0.1583
Acetonitrile	0.1171
Ethylene Glycol	0.0989
Methanol	0.0921
Cyclohexane	0.0019
Water	0.0003

Table 2: Quantitative Solubility of 4-Bromo-2-hydroxybenzaldehyde This data is for a structural isomer and should be used as a reference only.

Solvent System	Solubility
Dimethyl Sulfoxide (DMSO)	100 mg/mL (497.46 mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL

Experimental Protocol for Solubility Determination

For instances where quantitative solubility data is required, the isothermal shake-flask method is a widely accepted and reliable technique.[5] The following protocol outlines the steps to determine the equilibrium solubility of **3-Bromo-2-hydroxybenzaldehyde** in a chosen solvent.

Objective: To determine the equilibrium solubility of **3-Bromo-2-hydroxybenzaldehyde** in a specific solvent at a constant temperature.

Materials:

- **3-Bromo-2-hydroxybenzaldehyde** (high purity)
- Selected solvent(s) of analytical grade
- Vials with screw caps
- Thermostatically controlled shaker or water bath
- Syringe filters (e.g., 0.45 µm PTFE or nylon)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **3-Bromo-2-hydroxybenzaldehyde** to a vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.
 - Add a known volume or mass of the selected solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:

- Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has stabilized.^[5]
- Sample Collection and Preparation:
 - Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample from the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
 - Accurately dilute the filtered sample with the chosen solvent to a concentration that falls within the linear range of the analytical method to be used.
- Quantification:
 - Using HPLC (Preferred Method):
 - Develop a suitable HPLC method with a UV detector.
 - Prepare a series of standard solutions of **3-Bromo-2-hydroxybenzaldehyde** of known concentrations.
 - Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
 - Inject the diluted sample and determine its concentration from the calibration curve.
 - Using UV-Vis Spectrophotometry:
 - This method is applicable if **3-Bromo-2-hydroxybenzaldehyde** has a distinct absorbance maximum where the solvent does not absorb.

- Prepare standard solutions and generate a calibration curve based on absorbance at the wavelength of maximum absorbance (λ_{max}).
- Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.^[5]
- Calculation of Solubility:
 - Calculate the concentration of the saturated solution, accounting for the dilution factor used during sample preparation.
 - Express the solubility in the desired units, such as mg/mL, g/100 mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.



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Caption: A generalized workflow for determining the solubility of a compound.

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